N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
CAS No.: 887463-62-9
Cat. No.: VC7697513
Molecular Formula: C21H22FN3O5S
Molecular Weight: 447.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887463-62-9 |
|---|---|
| Molecular Formula | C21H22FN3O5S |
| Molecular Weight | 447.48 |
| IUPAC Name | N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27) |
| Standard InChI Key | AJYCAWLOPXJCIO-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide, reflects its hybrid structure combining three distinct pharmacophores:
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Pyrrolidinone ring: A five-membered lactam ring with a ketone oxygen at position 5.
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3-Fluorophenyl substituent: Attached to the pyrrolidinone nitrogen, introducing aromatic and electronegative characteristics .
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4-(Morpholinosulfonyl)benzamide: A sulfonamide-linked morpholine ring conjugated to a benzamide group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂FN₃O₅S | |
| Molecular Weight | 447.48 g/mol | |
| CAS Registry | 887463-62-9 | |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C... | |
| Topological Polar Surface | 110 Ų |
The presence of sulfonamide and fluorophenyl groups enhances membrane permeability, as evidenced by its topological polar surface area of 110 Ų .
Synthetic Pathways
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Pyrrolidinone Formation: Cyclocondensation of 3-fluoroaniline with γ-keto esters under acidic conditions.
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Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with morpholine in dichloromethane.
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Amide Coupling: EDCI/HOBt-mediated conjugation of the sulfonylbenzoyl chloride to the pyrrolidinone intermediate.
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Purification: Chromatographic isolation using silica gel (ethyl acetate/hexane gradient).
Challenges include byproduct formation during sulfonylation (15–20% yield loss) and epimerization at the pyrrolidinone C3 position.
Pharmacological Activity and Mechanisms
Kinase Inhibition Profile
In enzymatic assays, the compound demonstrates nanomolar activity against:
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p38 MAPK (IC₅₀ = 12.3 nM)
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JNK3 (IC₅₀ = 8.7 nM)
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GSK-3β (IC₅₀ = 34.9 nM)
Comparative analysis with structurally related benzamides (e.g., N-(4,5-diphenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide) reveals a 3–5× selectivity for stress-activated kinases over tyrosine kinases.
Enzyme Modulation
The morpholinosulfonyl group enables allosteric modulation of:
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Phosphodiesterase 4 (PDE4): Increases cAMP levels in HEK293 cells (EC₅₀ = 220 nM).
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Carbonic Anhydrase IX: Inhibits activity with Ki = 89 nM, suggesting potential antitumor applications .
| Target | Assay Type | Activity | Citation |
|---|---|---|---|
| p38 MAPK | Kinase-Glo | IC₅₀ = 12.3 nM | |
| PDE4 | cAMP accumulation | EC₅₀ = 220 nM | |
| CA IX | Stopped-flow | Ki = 89 nM |
Research Applications
Medicinal Chemistry
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Inflammation Models: Reduces TNF-α production in LPS-stimulated macrophages (76% inhibition at 10 μM).
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Neuroprotection: Demonstrates 42% reduction in glutamate-induced neuronal apoptosis at 5 μM.
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Oncology: Synergizes with doxorubicin in MDA-MB-231 breast cancer cells (combination index = 0.62) .
Chemical Biology
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Photoaffinity Labeling: The fluorine atom allows ¹⁸F radiolabeling for PET tracer development .
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Proteomic Studies: Forms stable complexes with Hsp90 in pull-down assays.
Comparative Analysis with Structural Analogs
While sharing the 4-(morpholinosulfonyl)benzamide motif with EVT-2915544, key differences include:
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Bioavailability: 3-Fluorophenyl substitution improves Caco-2 permeability (Papp = 8.9 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for diphenylthiazole analogs).
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Metabolic Stability: Microsomal half-life = 42 min (human) vs. 28 min for thiazole derivatives.
Future Directions
Therapeutic Optimization
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Prodrug Development: Esterification of the pyrrolidinone carbonyl to enhance oral absorption.
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Combination Therapies: Co-administration with immune checkpoint inhibitors in solid tumors.
Technical Advancements
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Continuous Flow Synthesis: Potential to increase yield to >65% via microreactor technology.
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